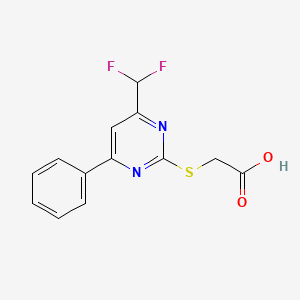

(4-Difluoromethyl-6-phenyl-pyrimidin-2-yl-sulfanyl)-acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O2S/c14-12(15)10-6-9(8-4-2-1-3-5-8)16-13(17-10)20-7-11(18)19/h1-6,12H,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXHALYJBRDIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354419 | |

| Record name | ST078180 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333429-71-3 | |

| Record name | ST078180 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Method 1: Reaction of Pyrimidine Derivatives

One effective method involves the reaction of a pyrimidine derivative with a thiol compound to introduce the sulfanyl group. The general steps are as follows:

- Starting Materials : 4-Difluoromethyl-6-chloropyrimidine and phenylthiol.

- Reagents : Use of bases such as potassium carbonate to facilitate nucleophilic substitution.

- Conditions : The reaction is typically carried out in an organic solvent like DMF at elevated temperatures (80–100 °C) for several hours.

The resulting product can then be hydrolyzed to yield the acetic acid derivative.

Method 2: One-Pot Multi-Component Reaction

A more efficient approach is a one-pot multi-component reaction involving:

- Starting Materials : Ethyl cyanoacetate, thiourea, and an appropriate aldehyde.

- Reagents : Ammonium chloride as a catalyst.

- Conditions : The mixture is heated under reflux conditions in ethanol for several hours.

This method has been reported to yield the desired compound with good efficiency and simplicity, minimizing purification steps.

Method 3: Electrophilic Substitution

This method utilizes electrophilic substitution to introduce the sulfanyl group:

- Starting Materials : A substituted pyrimidine and a sulfonyl chloride.

- Reagents : Use of triethylamine as a base.

- Conditions : The reaction is conducted in dichloromethane at room temperature.

Data Table of Synthesis Methods

| Method | Starting Materials | Reagents | Conditions | Yield |

|---|---|---|---|---|

| Method 1 | 4-Difluoromethyl-6-chloropyrimidine, phenylthiol | Potassium carbonate | DMF, 80–100 °C, several hours | Moderate |

| Method 2 | Ethyl cyanoacetate, thiourea, aldehyde | Ammonium chloride | Ethanol, reflux | High |

| Method 3 | Substituted pyrimidine, sulfonyl chloride | Triethylamine | DCM, room temperature | Moderate |

Analyse Chemischer Reaktionen

Types of Reactions

(4-Difluoromethyl-6-phenyl-pyrimidin-2-yl-sulfanyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4-Difluoromethyl-6-phenyl-pyrimidin-2-yl-sulfanyl)-acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Wirkmechanismus

The mechanism of action of (4-Difluoromethyl-6-phenyl-pyrimidin-2-yl-sulfanyl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s metabolic stability, while the sulfanyl-acetic acid moiety can facilitate interactions with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogs

2-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic Acid

- Molecular Formula : C₁₀H₉F₃N₂O₂S .

- Substituents :

- Position 4: Cyclopropyl group.

- Position 6: Trifluoromethyl (-CF₃) group.

- Key Differences :

Sulfamoyl and Sulfonyl Acetic Acid Derivatives

Structural and Electronic Comparison Table

Substituent Effects on Properties

Fluorine Content: The difluoromethyl group in the target compound balances lipophilicity (LogP ~2.1 estimated) and metabolic resistance compared to trifluoromethyl (higher LogP, ~2.5) .

Sulfur Functionality :

- Sulfanyl-acetic acid (-S-CH₂COOH) provides a carboxylic acid group for salt formation (enhancing bioavailability) versus sulfamoyl groups in CF7, which may improve membrane permeability .

Aromatic vs. Aliphatic Substituents :

- The phenyl group in the target compound enables π-π interactions absent in analogs with aliphatic (e.g., cyclopropyl) or heteroaromatic substituents .

Biologische Aktivität

(4-Difluoromethyl-6-phenyl-pyrimidin-2-yl-sulfanyl)-acetic acid, identified by its molecular formula C13H10F2N2O2S and CAS number 333429-71-3, is a novel compound with potential therapeutic applications. This article delves into the biological activities of this compound, focusing on its anticancer properties, toxicity profiles, and mechanism of action.

Chemical Structure and Properties

The structure of (4-Difluoromethyl-6-phenyl-pyrimidin-2-yl-sulfanyl)-acetic acid features a pyrimidine ring substituted with a difluoromethyl group and a phenyl moiety, linked to a sulfanyl acetic acid group. Its molecular weight is approximately 296.3 g/mol .

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. A notable study evaluated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The results indicated that the compound exhibited IC50 values ranging from 0.87 to 12.91 μM for MCF-7 and 1.75 to 9.46 μM for MDA-MB-231 cells, demonstrating superior growth inhibition compared to the widely used chemotherapeutic agent 5-Fluorouracil (5-FU), which had IC50 values of 17.02 μM and 11.73 μM , respectively .

Table 1: Anticancer Activity of (4-Difluoromethyl-6-phenyl-pyrimidin-2-yl-sulfanyl)-acetic acid

| Cell Line | IC50 (μM) | Comparison (5-FU IC50) |

|---|---|---|

| MCF-7 | 0.87 - 12.91 | 17.02 |

| MDA-MB-231 | 1.75 - 9.46 | 11.73 |

The mechanism through which (4-Difluoromethyl-6-phenyl-pyrimidin-2-yl-sulfanyl)-acetic acid exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies indicate that the compound significantly increases levels of caspase 9 , an enzyme critical for the apoptotic process, in treated MCF-7 cells . Additionally, cell cycle analysis revealed that treatment with this compound led to an increase in the S-phase population of cells, suggesting interference with DNA replication processes.

Toxicity Profile

The safety profile of (4-Difluoromethyl-6-phenyl-pyrimidin-2-yl-sulfanyl)-acetic acid has been assessed in preclinical models. In a study involving Kunming mice, the compound demonstrated no acute toxicity at doses up to 2000 mg/kg , indicating a favorable safety margin for further development . Such findings are crucial for establishing the therapeutic potential of this compound in clinical settings.

Case Studies and Research Findings

Q & A

Q. How can researchers differentiate between specific and non-specific binding in target engagement assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.